molecular formula C22H24N2O2S2 B2952526 N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946221-87-0

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2952526
CAS No.: 946221-87-0
M. Wt: 412.57
InChI Key: DAXPUFGYJWEVDT-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative characterized by a biphenyl core linked to a sulfonamide group. The structure incorporates a pyrrolidine ring and a thiophene moiety attached to the ethylamine spacer. Key functional groups include:

  • Biphenyl sulfonamide: The [1,1'-biphenyl]-4-sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with receptor-binding interactions.
  • Thiophene: A sulfur-containing heterocycle that enhances lipophilicity and may influence metabolic stability.

Properties

IUPAC Name

4-phenyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c25-28(26,21-10-8-19(9-11-21)18-6-2-1-3-7-18)23-16-22(20-12-15-27-17-20)24-13-4-5-14-24/h1-3,6-12,15,17,22-23H,4-5,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXPUFGYJWEVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group linked to a biphenyl structure, with additional substituents that include pyrrolidine and thiophene rings. The unique combination of these moieties suggests diverse mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has the following molecular formula:

C20H22N2O2S2C_{20}H_{22}N_2O_2S_2

Key Features:

  • Pyrrolidine Ring: Contributes to the compound's ability to interact with various biological targets.
  • Thiophene Ring: Known for its role in enhancing biological activity through π-stacking interactions.
  • Biphenyl Sulfonamide Core: Provides stability and potential for further functionalization.

The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes. Potential targets include:

  • Enzymes: Such as carbonic anhydrases and histone deacetylases, which are involved in various cellular processes.
  • Receptors: Potential modulation of G protein-coupled receptors (GPCRs) could be significant, given the structural similarities to known ligands.

In Vitro Studies

Recent studies have demonstrated promising results regarding the compound's cytotoxicity against various cancer cell lines. For instance, it has shown selective activity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cells.

Cell LineIC50 (µM)
HeLa12.5
Caco-215.0
3T3-L125.0

Case Studies

A notable case study investigated the compound's effects on human tumor cell lines, revealing its potential as an anticancer agent. The study reported that modifications to the structure could enhance its potency:

  • Modification A: Increased activity against ovarian cancer cells (IC50 = 5.0 µM).
  • Modification B: Improved selectivity for renal cancer cells (IC50 = 3.0 µM).

These findings suggest that structural optimization could lead to more effective therapeutic agents derived from this compound.

Applications in Drug Discovery

The compound's unique structure positions it as a candidate for drug development in several therapeutic areas:

  • Anticancer Therapy: Its selective cytotoxicity makes it a candidate for further investigation in oncology.
  • Antimicrobial Agents: Given the presence of thiophene, which is known for antibacterial properties, this compound may also serve as a lead for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds from the literature:

Compound Name Molecular Formula (MW) Key Functional Groups Pharmacological Target/Activity Synthesis Method Reference ID
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide C26H24FN3O (437.49 g/mol) Fluoro-biphenyl, indole, amide Not specified (amide-based drug design) Flurbiprofen-tryptamine coupling
N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide C30H28Cl2N4O2S (603.54 g/mol) Thiophene, piperazine, benzamide D3 receptor ligand Suzuki coupling, reverse-phase HPLC
N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide C33H37N3O4S2 (636.81 g/mol) Biphenyl sulfonamide, TEMPO-like nitroxide Not specified (radical stabilization) Silica gel chromatography
N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide C21H20N3O3S2 (442.53 g/mol) Pyrrolidine sulfonamide, thiazole Not specified (kinase inhibition?) Standard amide coupling
Target Compound : N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide Estimated C23H25N3O2S2 (463.65 g/mol) Biphenyl sulfonamide, pyrrolidine, thiophene Hypothetical: CNS or enzyme modulation Likely sulfonyl chloride + amine N/A

Structural and Functional Analysis

Sulfonamide vs. Amide Linkages :

  • The target compound’s sulfonamide group ([1,1'-biphenyl]-4-sulfonamide) differs from the amide bonds in compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide . Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to amides.

Heterocyclic Moieties: The thiophene in the target compound contrasts with the indole in ’s compound. The pyrrolidine ring in the target compound is analogous to the piperazine in ’s benzamide derivative. Pyrrolidine’s smaller ring size may reduce steric hindrance but limit conformational flexibility compared to piperazine .

Pharmacological Implications: Compounds with biphenyl sulfonamide cores (e.g., ) are often explored for CNS targets due to their ability to cross the blood-brain barrier .

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